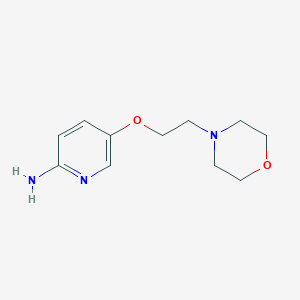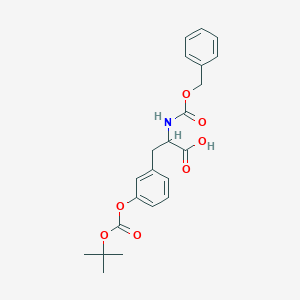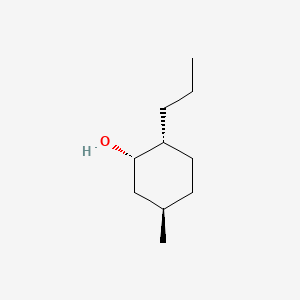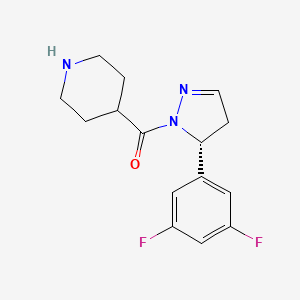![molecular formula C21H42Cl3N3 B15360963 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is a complex organic compound characterized by its multiple amine groups and phenyl ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride typically involves multi-step organic reactions. The starting materials may include phenyl compounds and pentylamine derivatives. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile reagent for creating polymers and other chemical structures.
Biology: In biological research, 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is used to study protein interactions and enzyme activities. Its ability to bind to various biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in drug development for treating diseases that involve protein misfolding or aggregation.
Industry: In industry, this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings. Its unique chemical properties contribute to the development of new products with enhanced durability and functionality.
Mecanismo De Acción
The mechanism by which 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The multiple amine groups allow it to form strong bonds with other molecules, influencing biological processes and chemical reactions.
Molecular Targets and Pathways:
Protein Binding: The compound can bind to specific proteins, altering their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signaling pathways, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
Biotinylated Amines: Compounds with biotinylated amine groups are structurally similar and used in biochemical research.
Polyamines: Compounds like spermine and spermidine share structural similarities and are involved in cellular processes.
Uniqueness: 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride stands out due to its multiple amine groups and phenyl ring, which provide unique chemical reactivity and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and mechanisms
Propiedades
Fórmula molecular |
C21H42Cl3N3 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
5-[3,5-bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride |
InChI |
InChI=1S/C21H39N3.3ClH/c22-13-7-1-4-10-19-16-20(11-5-2-8-14-23)18-21(17-19)12-6-3-9-15-24;;;/h16-18H,1-15,22-24H2;3*1H |
Clave InChI |
DRXLIVAYIXHIHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CCCCCN)CCCCCN)CCCCCN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)


![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

